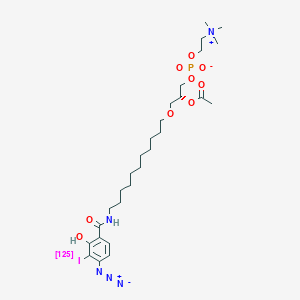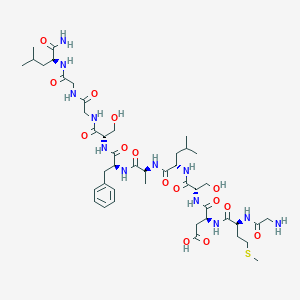
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine is a chemical compound that has been synthesized for use in scientific research. This compound is also known as AHIP, and it has been used in a variety of studies to investigate its mechanism of action and its potential applications.
Wirkmechanismus
The mechanism of action of AHIP is not fully understood, but it is believed to involve its interaction with cell membranes and lipid signaling pathways. AHIP has been shown to bind to specific proteins in cell membranes, which may alter their function and lead to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
AHIP has been shown to have a variety of biochemical and physiological effects, including alterations in lipid metabolism and changes in cellular signaling pathways. It has also been shown to affect the function of specific proteins in cell membranes, which may have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AHIP in lab experiments is its specificity for certain proteins and lipid signaling pathways. This allows researchers to investigate specific cellular processes and pathways with greater precision. However, one limitation of using AHIP is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving AHIP. One area of interest is the development of new drugs and therapies that target specific lipid signaling pathways. Additionally, further investigation into the mechanisms of action of AHIP may lead to a better understanding of cellular processes and the development of new treatments for a variety of diseases. Finally, the development of new techniques for synthesizing and purifying AHIP may lead to more efficient and cost-effective methods for producing this compound for use in scientific research.
Synthesemethoden
The synthesis of AHIP involves several steps, including the reaction of 4-azido-2-hydroxy-3-iodobenzoic acid with undecanol and the subsequent reaction of the resulting product with 2-acetyl-sn-glycero-3-phosphocholine. The final product is purified using various techniques, including chromatography.
Wissenschaftliche Forschungsanwendungen
AHIP has been used in a variety of scientific studies, including investigations into the structure and function of cell membranes. It has also been used in studies of lipid metabolism and the regulation of lipid signaling pathways. Additionally, AHIP has been used in studies of the interactions between proteins and lipids, as well as in studies of the effects of lipids on protein function.
Eigenschaften
CAS-Nummer |
122242-50-6 |
|---|---|
Produktname |
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine |
Molekularformel |
C28H47IN5O9P |
Molekulargewicht |
753.6 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-[11-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H47IN5O9P/c1-22(35)43-23(21-42-44(38,39)41-19-17-34(2,3)4)20-40-18-13-11-9-7-5-6-8-10-12-16-31-28(37)24-14-15-25(32-33-30)26(29)27(24)36/h14-15,23H,5-13,16-21H2,1-4H3,(H2-,31,36,37,38,39)/t23-/m1/s1/i29-2 |
InChI-Schlüssel |
NNEJANBGIUCOLC-TVTJIZBKSA-N |
Isomerische SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
Andere CAS-Nummern |
122242-50-6 |
Synonyme |
1-O-(4-azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine AIU-PAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















